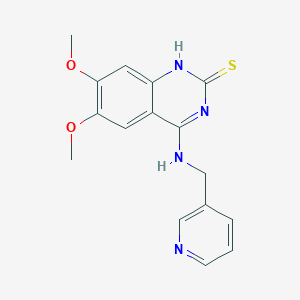

6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione

Beschreibung

6,7-Dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione is a quinazoline derivative featuring a thione group at position 2, methoxy substituents at positions 6 and 7, and a pyridin-3-ylmethylamino group at position 4.

Eigenschaften

IUPAC Name |

6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-21-13-6-11-12(7-14(13)22-2)19-16(23)20-15(11)18-9-10-4-3-5-17-8-10/h3-8H,9H2,1-2H3,(H2,18,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMMIBKGQNYPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CN=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679567 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

The synthesis of 6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives.

Introduction of the methoxy groups: Methoxylation reactions are performed to introduce methoxy groups at positions 6 and 7 of the quinazoline core.

Attachment of the pyridin-3-ylmethylamino group: This step involves nucleophilic substitution reactions where the pyridin-3-ylmethylamine is introduced at position 4 of the quinazoline core.

Formation of the thione group:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Analyse Chemischer Reaktionen

6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The methoxy groups and the pyridin-3-ylmethylamino group can undergo substitution reactions with various nucleophiles or electrophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, possess anticancer properties. They inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, studies have shown that quinazoline derivatives can inhibit receptor tyrosine kinases, which are often overexpressed in various cancers .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

In vitro studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Applications in Drug Development

The applications of 6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione in drug development are promising:

Lead Compound for Drug Discovery

Due to its diverse biological activities, this compound serves as a lead structure for synthesizing new drugs targeting cancer and infectious diseases. Medicinal chemists are exploring modifications to enhance its efficacy and reduce toxicity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound aids in optimizing its pharmacological properties. By altering the functional groups on the quinazoline scaffold, researchers can improve potency and selectivity against specific biological targets .

Case Studies

Several studies have highlighted the potential of this compound:

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against breast cancer cell lines. The study emphasized the importance of the pyridine moiety in enhancing anticancer activity through targeted inhibition of signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy reported that this compound showed significant activity against multi-drug resistant strains of Staphylococcus aureus. The study suggested that the compound could be developed into a novel antimicrobial agent effective against resistant bacterial infections .

Wirkmechanismus

The mechanism of action of 6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione involves its interaction with specific molecular targets, primarily protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its enzymatic activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and migration, leading to the suppression of cancer cell growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Implications

- Methoxy Groups : The 6,7-dimethoxy pattern is conserved across multiple analogs (e.g., –3, 6–7), suggesting its role in enhancing lipophilicity or target binding .

- Position 4 Flexibility: Substituents at position 4 (e.g., amino, piperazinyl, phenoxy) significantly influence bioactivity. The target compound’s pyridinylmethylamino group may offer a balance between solubility and steric effects.

- Thione vs.

Biologische Aktivität

6,7-Dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. Its molecular formula is C₁₉H₂₀N₄O₃, with a molecular weight of approximately 348.39 g/mol. The presence of methoxy groups and a pyridine moiety contributes to its biological activity by potentially enhancing solubility and receptor binding affinity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Against Various Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The low IC50 values suggest that this compound is a potent inhibitor of cancer cell proliferation.

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of c-Met and EGFR tyrosine kinases, which are crucial for tumor growth and metastasis. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that the compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1/S phase, preventing cells from progressing through the cycle and thus inhibiting tumor growth .

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In a study involving A549 cells, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls . Molecular docking studies supported the binding affinity to c-Met kinase.

- Breast Cancer Model : In MCF-7 cells, the compound demonstrated not only cytotoxicity but also inhibited migration and invasion capabilities, suggesting potential for use in metastatic breast cancer treatment .

Q & A

Q. How can synthetic routes be modified to incorporate isotopic labeling for pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.